Cas no 14003-39-5 (2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester)
14003-39-5 structure
Product Name:2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester
Numero CAS:14003-39-5
MF:C14H14N2O4
MW:274.271963596344
CID:149188
PubChem ID:258172
Update Time:2025-04-19
2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester
- ethyl 3-(4-methyl-3-oxoquinoxalin-2-yl)-2-oxopropanoate
- (4-Methyl-3-oxo-3,4-dihydro-chinoxalin-2-yl)-brenztraubensaeure-aethylester
- (4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-pyruvic acid ethyl ester
- 2-Oxo-1-methyl-3-< 2-oxo-2-ethoxycarbonyl-ethyl> -1,2-dihydro-chinoxalin
- 3-(4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-2-oxo-propionic acid ethyl ester
- AC1L5YDP
- AC1Q63OR
- AR-1I8638
- CTK4C2048
- Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate
- NSC86927
- UNII-XJ9NT623WC
- DTXSID40161220
- 2-QUINOXALINEPROPANOIC ACID, 3,4-DIHYDRO-4-METHYL-.ALPHA.,3-DIOXO-, ETHYL ESTER
- NSC-86927
- XJ9NT623WC
- 14003-39-5
- 2-QUINOXALINEPYRUVIC ACID, 3,4-DIHYDRO-4-METHYL-3-OXO-, ETHYL ESTER
- ethyl 3-(4-methyl-3-oxo-quinoxalin-2-yl)-2-oxo-propanoate
- NSC 86927
-
- Inchi: 1S/C14H14N2O4/c1-3-20-14(19)12(17)8-10-13(18)16(2)11-7-5-4-6-9(11)15-10/h4-7H,3,8H2,1-2H3
- Chiave InChI: GEYVGKSIHPFWJD-UHFFFAOYSA-N
- Sorrisi: O=C1C(CC(C(=O)OCC)=O)=NC2C=CC=CC=2N1C
Proprietà calcolate
- Massa esatta: 274.09542
- Massa monoisotopica: 274.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 76Ų
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 430.4°C at 760 mmHg
- Punto di infiammabilità: 214.1°C
- Indice di rifrazione: 1.596
- PSA: 76.04
- LogP: 0.60820
2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
14003-39-5 (2-Quinoxalinepropanoicacid, 3,4-dihydro-4-methyl-a,3-dioxo-, ethyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti